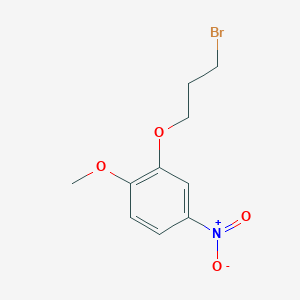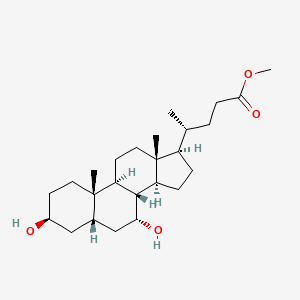
D-Fructopiranose Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructopiranose Hydrochloride is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a crystalline substance that can be synthesized through specific chemical reactions involving D-fructose and hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructopiranose Hydrochloride typically involves the reaction of D-fructose with hydrochloric acid. One common method includes dissolving D-fructose in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the desired product. The reaction is usually carried out at room temperature, and the yield can be optimized by controlling the concentration of hydrochloric acid and the reaction time .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of ionic liquids as catalysts. For example, an imidazole-based ionic liquid combined with strontium chloride has been identified as an effective catalyst for the chemoselective isopropylidenation of D-fructose, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro substituent in this compound can be substituted by various nucleophilic anions such as azide, thiocyanate, and acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, 2-chloroethanol, and various nucleophilic anions. The reactions are typically carried out at room temperature, and the conditions can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of D-Fructopiranose, such as 2′-chloroethyl β-D-fructopyranoside and its nucleophilic substitution products .
Scientific Research Applications
D-Fructopiranose Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Fructopiranose Hydrochloride involves its interaction with specific molecular targets and pathways. As a monosaccharide derivative, it can participate in various biochemical reactions, including glycosylation and enzymatic transformations. These interactions are crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Fructopiranose Hydrochloride include:
Beta-D-Fructopyranose: A naturally occurring form of D-fructose with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike its similar compounds, it can undergo specific substitution reactions and form unique derivatives that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H19ClO5 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
InChI Key |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
